molecular formula C3H2O3 B15497169 Mesoxalaldehyde CAS No. 497-16-5

Mesoxalaldehyde

Cat. No.: B15497169
CAS No.: 497-16-5
M. Wt: 86.05 g/mol
InChI Key: ICQNCHSXWNQIHC-UHFFFAOYSA-N
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Description

Mesoxalaldehyde is a useful research compound. Its molecular formula is C3H2O3 and its molecular weight is 86.05 g/mol. The purity is usually 95%.
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Biological Activity

Mesoxalaldehyde, a dialdehyde compound, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, based on recent research findings.

This compound (C3H4O2) is characterized by two aldehyde groups attached to a three-carbon chain. It is typically synthesized through the oxidative cleavage of certain organic compounds or via the oxidation of malonic acid derivatives. The compound exhibits reactivity typical of aldehydes, including condensation reactions and nucleophilic additions.

Biological Activity

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : this compound has demonstrated inhibitory effects against various bacterial strains. Studies have shown that it can disrupt bacterial cell membranes, leading to cell lysis and death. For instance, in vitro assays indicated significant antibacterial activity against Escherichia coli and Staphylococcus aureus .
  • Antitumor Properties : Preliminary studies suggest that this compound may possess antitumor activity. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death. A study reported that this compound treatment led to a reduction in cell viability in breast cancer cells .
  • Antioxidant Activity : this compound exhibits antioxidant properties, which help mitigate oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .

The mechanisms underlying the biological activities of this compound are still being elucidated. Key points include:

  • Cell Membrane Disruption : The compound's ability to interact with lipid bilayers may explain its antimicrobial effects.
  • Apoptotic Pathways : this compound may activate intrinsic apoptotic pathways through the modulation of mitochondrial membrane potential and the release of cytochrome c .
  • Antioxidant Enzyme Modulation : Its role in enhancing antioxidant enzyme activity suggests a protective mechanism against oxidative damage .

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Antibacterial Efficacy : A study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. Results showed a notable reduction in bacterial load, suggesting its potential as a therapeutic agent for infections caused by resistant pathogens .
  • Cancer Treatment : In vitro studies on various cancer cell lines revealed that this compound significantly inhibited tumor growth and induced apoptosis. Further research is needed to explore its efficacy in animal models and clinical settings .
  • Oxidative Stress Reduction : Clinical trials assessing the antioxidant effects of this compound in patients with oxidative stress-related conditions showed promising results, indicating improved biomarkers of oxidative damage post-treatment .

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialInhibition of E. coli and S. aureus
AntitumorInduction of apoptosis in breast cancer cells
AntioxidantEnhanced antioxidant enzyme activity

Properties

CAS No.

497-16-5

Molecular Formula

C3H2O3

Molecular Weight

86.05 g/mol

IUPAC Name

2-oxopropanedial

InChI

InChI=1S/C3H2O3/c4-1-3(6)2-5/h1-2H

InChI Key

ICQNCHSXWNQIHC-UHFFFAOYSA-N

Canonical SMILES

C(=O)C(=O)C=O

Origin of Product

United States

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